molecular formula C15H15N3O2 B15044990 N'-(4-ethoxybenzylidene)isonicotinohydrazide

N'-(4-ethoxybenzylidene)isonicotinohydrazide

Cat. No.: B15044990
M. Wt: 269.30 g/mol
InChI Key: PNEMHYMYETUTDJ-GZTJUZNOSA-N
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Description

N’-(4-ethoxybenzylidene)isonicotinohydrazide is a derivative of isonicotinoyl hydrazones, which are known for their diverse pharmacological activities. This compound is synthesized by the condensation of isoniazid with 4-ethoxybenzaldehyde. It has shown potential in various scientific research applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzylidene)isonicotinohydrazide involves the reaction of equimolar quantities of 4-ethoxybenzaldehyde and isoniazid in absolute ethanol. The mixture is refluxed for several hours, typically around 7 hours, to ensure the completion of the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for N’-(4-ethoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent usage, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Condensation Reactions: Formation of hydrazones by reacting with aldehydes or ketones.

    Oxidation and Reduction:

    Substitution Reactions: Possible substitution at the aromatic ring or the hydrazone moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, condensation with different aldehydes or ketones would yield various hydrazone derivatives.

Mechanism of Action

The exact mechanism of action of N’-(4-ethoxybenzylidene)isonicotinohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its anticonvulsant activity may involve modulation of neurotransmitter systems or ion channels in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-ethoxybenzylidene)isonicotinohydrazide
  • N’-(3-fluorobenzylidene)isonicotinohydrazide
  • N’-(diphenylmethylene)isonicotinohydrazide

Uniqueness

N’-(4-ethoxybenzylidene)isonicotinohydrazide stands out due to its specific substitution pattern, which may confer unique pharmacological properties. For example, the presence of the 4-ethoxy group could influence its lipophilicity and, consequently, its ability to cross biological membranes .

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-2-20-14-5-3-12(4-6-14)11-17-18-15(19)13-7-9-16-10-8-13/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

PNEMHYMYETUTDJ-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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